![molecular formula C8H12Cl2N2 B2734770 [1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride CAS No. 75333-16-3](/img/structure/B2734770.png)
[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C6H7ClN2·HCl . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of “[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” is 179.05 . The structure includes a hydrazine group attached to a chlorophenyl group .Chemical Reactions Analysis
While the specific chemical reactions involving “[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” are not detailed in the search results, it’s known that 4-Chlorophenylhydrazine hydrochloride reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole .Physical And Chemical Properties Analysis
“[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” is a powder . Its melting point is 216 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Environmental Monitoring
- Detection of Water Pollutants : [1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride is significant in environmental chemistry, particularly for detecting water pollutants. A study by Tahernejad-Javazmi et al. (2018) utilized a new hydroquinone derivative for the electro-catalytic measurement of hydrazine, helping in the simultaneous determination of hydrazine and 4-chlorophenol in solution.
Pharmaceutical Research
Synthesis of Antimicrobial Agents : The compound is used in synthesizing new quinazolines with potential antimicrobial properties. Desai et al. (2007) investigated compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and hydrazine hydrate, exhibiting antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Development of Cytotoxic Agents : Flefel et al. (2015) explored the synthesis of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives using 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one and hydrazine hydrate. These compounds showed significant inhibitory effects against tumor cell lines (Flefel, Abbas, Mageid, & Zaghary, 2015).
Chemical Synthesis
Synthesis of Schiff and Mannich Bases : In a study by Bekircan et al. (2008), ethyl imidate hydrochlorides reacted with hydrazine hydrate to form substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, leading to the formation of Schiff and N-Mannich bases. These compounds were confirmed through various spectral analyses (Bekircan & Bektaş, 2008).
Chemical Synthesis under Ultrasound Irradiation : Machado et al. (2011) demonstrated the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing high regioselectivity and yields (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)ethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-6(11-10)7-2-4-8(9)5-3-7;/h2-6,11H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARKXZSJYVVKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2734689.png)
![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)
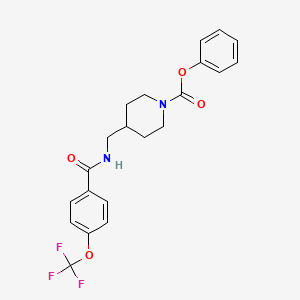
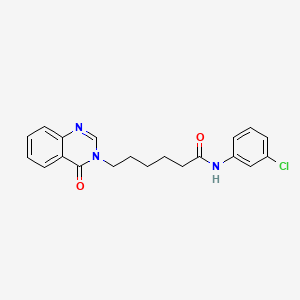
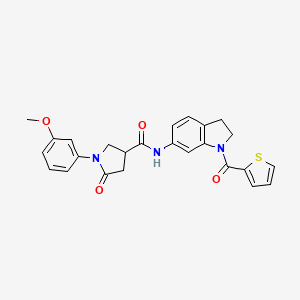
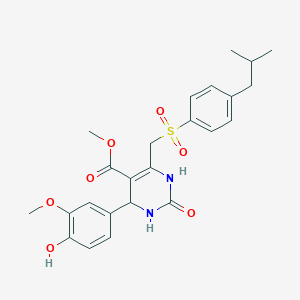
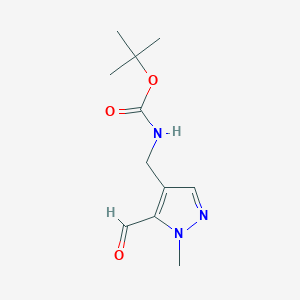
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734701.png)
![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2734704.png)
![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2734708.png)
![5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2734709.png)